

# An In-depth Technical Guide to 4-Chlorochalcone: Structure, Properties, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 4-Chlorochalcone

CAS No.: 956-04-7

Cat. No.: B1237703

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## Introduction

Chalcones, belonging to the flavonoid family, represent a critical class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one core structure.<sup>[1][2]</sup> This scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][3][4]</sup> This technical guide provides a comprehensive overview of a specific, synthetically important derivative: **4-chlorochalcone**.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental molecular and physicochemical properties of **4-chlorochalcone**. We will explore its precise chemical structure, molecular weight, and the analytical techniques essential for its unambiguous identification and verification. Furthermore, this guide provides a field-proven protocol for its synthesis, grounding theoretical knowledge in practical application, and underscores the importance of self-validating methodologies in chemical research.

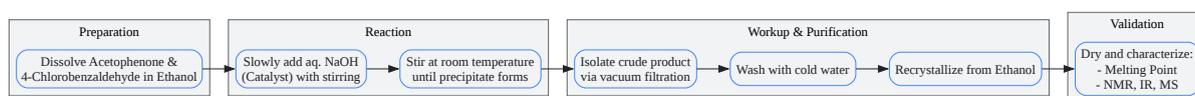
## Part 1: Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity is the bedrock of all subsequent research. This section details the structural and physical characteristics of **4-chlorochalcone**.

## Chemical Structure and Nomenclature

**4-Chlorochalcone** is systematically named (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.[5] [6] The "(E)" designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents (the phenyl and 4-chlorophenyl groups) are on opposite sides of the double bond, resulting in a trans configuration. This is the thermodynamically more stable and commonly synthesized isomer.

The core structure consists of two aromatic rings—one unsubstituted phenyl group derived from acetophenone and one 4-chlorophenyl group derived from 4-chlorobenzaldehyde—connected by a three-carbon  $\alpha,\beta$ -unsaturated ketone bridge.[1] The chlorine atom, an electron-withdrawing group, is located at the para-position of the phenyl ring not directly attached to the carbonyl. This substitution significantly influences the molecule's electronic distribution and reactivity, which is a key consideration in drug design and synthesis.



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## Sources

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Ontario, CA 91761, United States  
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Email: [info@benchchem.com](mailto:info@benchchem.com)